3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Description
Structural Analysis and Characterization
Molecular Architecture and IUPAC Nomenclature
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a substituted aromatic ring. Its molecular architecture includes:
- Benzoic acid backbone : A benzene ring substituted with a carboxylic acid group at position 1.
- Ethoxy group : An ethoxy (-OCH2CH3) substituent at position 3.
- Pyridin-2-ylmethoxy group : A methoxy (-OCH2-) linker connecting the benzene ring at position 4 to a pyridine ring, where the substituent is attached at the 2-position of the pyridine.
The IUPAC name is derived systematically:
- Parent chain : Benzoic acid (C6H5COOH).
- Substituents :
- Ethoxy at position 3.
- Pyridin-2-ylmethoxy at position 4.
The molecular formula is C₁₅H₁₅NO₄ , with a molecular weight of 273.28 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₄ | |
| Molecular Weight | 273.28 g/mol | |
| SMILES | O=C(O)C1=CC=C(OCC2=NC=CC=C2)C(OCC)=C1 |
|
| InChIKey | SNFJCDZYWMZLRB-UHFFFAOYSA-N |
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be drawn from related benzoic acid derivatives and computational models:
Conformational Flexibility :
Hypothetical Bond Lengths (based on analogous compounds):
Bond Length (Å) C-O (ethoxy) 1.35–1.40 C-O (methoxy) 1.35–1.40 C=O (carboxylic acid) 1.20–1.25
Experimental X-ray crystallography would be required to confirm precise bond lengths and angles.
Spectroscopic Characterization Techniques
Spectroscopic methods are critical for confirming the structure and functional groups of this compound. Below is a synthesis of data inferred from analogous compounds and theoretical predictions:
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carboxylic acid (-COOH) | 12.5–13.0 | Singlet | Broad singlet due to strong hydrogen bonding |
| Ethoxy (-OCH2CH3) | 1.3–1.5 (CH3), 4.1–4.3 (OCH2) | Triplet, Quartet | Ethyl group protons |
| Pyridin-2-ylmethoxy (-OCH2C5H4N) | 4.5–4.7 (OCH2), 7.2–8.7 (aromatic H) | Singlet, Multiplet | Methoxy linker and pyridine protons |
| Benzoic acid aromatic protons | 7.0–7.8 | Multiplet | Protons on the substituted benzene ring |
Note: The pyridine ring’s protons (δ 7.2–8.7) are deshielded due to electron-withdrawing effects.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| -COOH (O-H stretch) | 2500–3500 (broad) |
| C=O (stretch) | 1680–1720 |
| C-O (ethoxy/methoxy) | 1240–1250 |
| Pyridine C=N/C-C | 1600–1650 |
Properties
IUPAC Name |
3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJCDZYWMZLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxybenzoic acid with pyridin-2-ylmethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the ester linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid serves as a scaffold for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for therapeutic applications:
- Anticancer Research : The compound has shown potential in disrupting the c-Myc–Max protein complex, which is crucial in cancer cell proliferation . This interaction may lead to the development of novel anticancer therapies.
| Biological Target | Interaction Type | Potential Impact |
|---|---|---|
| c-Myc–Max protein complex | Disruption | Potential anti-cancer effects |
| Proteins involved in metabolic pathways | Binding affinity | Modulation of enzyme activity |
| Polyketide synthase 13 (Pks13) | Inhibition | Antitubercular activity |
Biochemical Research
In biochemical studies, the compound is utilized to investigate enzyme interactions and protein-ligand binding dynamics. Preliminary findings suggest that it may modulate enzymatic activities by binding to specific proteins involved in metabolic pathways.
Material Science
The compound's unique structural features allow it to be employed in the development of new materials with specific chemical properties. Its reactivity can be harnessed to create novel compounds for industrial applications.
Tuberculosis Treatment
A high-throughput screening study identified inhibitors targeting Pks13, where derivatives similar to this compound demonstrated significant antitubercular potency (MIC < 1 μM). This suggests that further optimization could lead to effective treatments for resistant strains of Mycobacterium tuberculosis .
c-Myc Inhibition
In assays assessing the disruption of c-Myc–Max/DNA complexes, derivatives exhibited significant activity, particularly those containing carboxylic acid functionalities. This highlights the potential for developing targeted therapies against cancers driven by c-Myc overexpression .
Mechanism of Action
The mechanism by which 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the context of its use in research .
Comparison with Similar Compounds
Structural Analogues
The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Key analogues include:
Key Structural Insights :
- Substituent Position : Para-substituted pyridinylmethoxy groups (e.g., C4 in the target compound) enhance binding affinity in protein interactions compared to ortho- or meta-substituted analogues .
- Electron-Donating vs.
Physicochemical Properties
| Property | 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic Acid | 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic Acid | 4-Ethoxy-2-(trifluoromethyl)benzoic Acid |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~1.8 | ~3.2 |
| Solubility (aq.) | Moderate (0.5–1 mg/mL) | High (>2 mg/mL) | Low (<0.1 mg/mL) |
| pKa (COOH) | ~4.2 | ~4.0 | ~3.8 |
Analysis :
- The ethoxy group in the target compound increases lipophilicity (LogP) compared to methoxy analogues, enhancing membrane permeability .
- Trifluoromethyl derivatives exhibit significantly lower aqueous solubility, limiting their use in hydrophilic environments .
Key Trends :
Biological Activity
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO4, with a molecular weight of 273.28 g/mol. The compound features a benzoic acid core with an ethoxy group and a pyridine-derived methoxy group at the para position, which enhances its interaction with biological macromolecules.
Preliminary studies indicate that this compound may interact with proteins involved in various metabolic pathways. Its binding affinity to these proteins suggests potential roles in modulating enzymatic activities and influencing cellular processes.
Interaction with Biological Macromolecules
The compound has shown promising interactions with several biological targets:
| Biological Target | Interaction Type | Potential Impact |
|---|---|---|
| Proteins involved in metabolic pathways | Binding affinity | Modulation of enzyme activity |
| c-Myc–Max protein complex | Disruption | Potential anti-cancer effects |
| Polyketide synthase 13 (Pks13) | Inhibition | Antitubercular activity |
These interactions are crucial for understanding the therapeutic potential of the compound.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives targeting the Pks13 enzyme have shown effectiveness against Mycobacterium tuberculosis, highlighting a potential application in tuberculosis treatment .
Anti-Cancer Properties
The ability to disrupt the c-Myc–Max protein complex positions this compound as a candidate for anti-cancer therapy. Compounds that effectively inhibit this interaction can potentially reduce tumor growth and proliferation .
Case Studies and Research Findings
- Study on Tuberculosis Treatment : A high-throughput screening identified novel inhibitors targeting Pks13, where derivatives similar to this compound were noted for their antitubercular potency (MIC < 1 μM). These findings suggest that further optimization could lead to effective treatments for resistant strains of M. tuberculosis .
- c-Myc Inhibition : In an assay assessing the disruption of c-Myc–Max/DNA complexes, derivatives demonstrated significant activity, particularly those with carboxylic acid functionalities, which are also present in this compound .
Q & A
Q. How can the crystal structure of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement and SHELXS/D for structure solution) is widely used for small-molecule crystallography . For accurate refinement, high-resolution data (e.g., <1.0 Å) is recommended to resolve potential disorder in the ethoxy or pyridylmethoxy groups. Thermal ellipsoid plots and hydrogen-bonding networks should be analyzed to validate molecular packing.
Q. What analytical techniques are suitable for characterizing the purity and functional groups of this compound?
Methodological Answer:
- LC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .
- FTIR : Key peaks include the carboxylic acid C=O stretch (~1680 cm⁻¹), pyridyl C-N vibrations (~1580 cm⁻¹), and ether C-O-C bands (~1250 cm⁻¹) .
- NMR : ¹H-NMR should resolve the pyridyl protons (δ 8.0–8.5 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
Q. How can thermal stability be assessed for this benzoic acid derivative?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen can determine decomposition temperatures. Sublimation enthalpy (ΔsubH) measurements via the Clausius-Clapeyron equation (e.g., ΔsubH ≈ 21.4 ± 2.3 kcal mol⁻¹ for benzoic acid analogs) provide insights into lattice energy and phase transitions .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high yield?
Methodological Answer: A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol (40 mL per 2 mmol substrate) at room temperature for 3 hours achieves ~73% yield . Key parameters:
- Stoichiometry : 4:1 molar ratio of NaOCl to substrate.
- Workup : Ethanol removal under reduced pressure, followed by alumina plug filtration to isolate the product.
Q. What strategies resolve discrepancies in sublimation enthalpy data for benzoic acid derivatives?
Methodological Answer: Discrepancies arise from measurement techniques (e.g., TGA vs. calorimetry) and temperature adjustments. Standardize ΔsubH to 298 K using the equation:
where is the heat capacity difference between solid and gas phases. Cross-validate with computational models (e.g., additive lattice energy models) .
Q. How can crystallographic data be interpreted to predict intermolecular interactions?
Methodological Answer: Analyze hydrogen-bonding motifs (e.g., carboxylic acid dimerization, O–H···N interactions with pyridyl groups) and π-π stacking distances (typically 3.3–3.8 Å for aromatic rings). Software like Mercury (CCDC) visualizes packing diagrams and quantifies interaction energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
